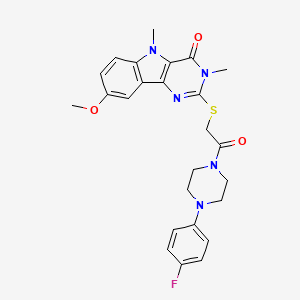
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26FN5O3S and its molecular weight is 495.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Both compounds contain structural features that are common in many bioactive molecules. For instance, the piperazine and indole moieties found in these compounds are known to interact with a variety of biological targets . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological target. For instance, compounds containing a piperazine moiety often act as ligands for G protein-coupled receptors . Similarly, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biological Activity
N-(3-methoxypropyl)-1-(morpholin-4-ylsulfonyl)piperidine-4-carboxamide is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This compound, characterized by its unique structure, is part of a broader class of piperidine and morpholine derivatives that have been explored for various therapeutic applications.
- Molecular Formula : C13H25N3O2S
- Molecular Weight : 327.42 g/mol
- CAS Number : 1181457-98-6
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that piperidine and morpholine derivatives often act as modulators of neurotransmitter systems, particularly dopamine and serotonin pathways. The sulfonamide group enhances the compound's solubility and bioavailability, potentially increasing its efficacy in vivo.
Biological Activity Overview
-
Pharmacological Effects :
- Dopamine Transporter Inhibition : Studies have shown that similar piperidine derivatives can selectively inhibit dopamine transporters, which may have implications for treating disorders such as depression and schizophrenia .
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through mitochondrial pathways .
-
Case Studies :
- In a study evaluating the effects of various piperidine derivatives, this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .
- Another case study highlighted its role in modulating the Type III secretion system in pathogenic bacteria, indicating its utility in infectious disease treatment .
Research Findings
Recent literature has focused on the structural modifications of piperidine and morpholine derivatives to enhance their biological activities. The following table summarizes key findings related to the compound's activity:
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-28-20-9-8-18(34-3)14-19(20)22-23(28)24(33)29(2)25(27-22)35-15-21(32)31-12-10-30(11-13-31)17-6-4-16(26)5-7-17/h4-9,14H,10-13,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYJOGKITUTDIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














